4-[2-(tert-Butylamino)-2-oxoethyl]-N-phenyl-1-piperazinecarboxamide is a synthetic compound that serves as a key intermediate in the multi-step synthesis of ML188. [] ML188, also known as 16-(R), is a potent, noncovalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [] This protease is essential for viral replication, making its inhibition a critical target for antiviral drug development. []
The synthesis of 4-[2-(tert-butylamino)-2-oxoethyl]-N-phenyl-1-piperazinecarboxamide is achieved through a multi-component Ugi reaction. [] This reaction involves the condensation of four components: a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. [] The specific reagents and conditions used in the synthesis of this compound, while not explicitly detailed in the provided abstracts, are likely optimized to achieve high yield and purity.
The primary application of 4-[2-(tert-butylamino)-2-oxoethyl]-N-phenyl-1-piperazinecarboxamide identified in the provided abstracts is its use as a key intermediate in the synthesis of ML188. [] ML188 is a promising lead compound for the development of antiviral drugs targeting the SARS-CoV 3CL protease. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2